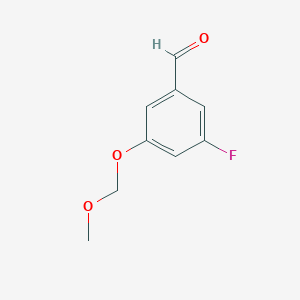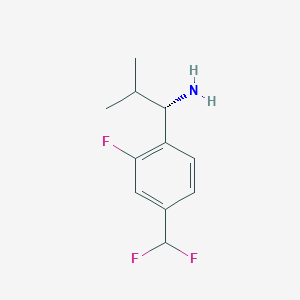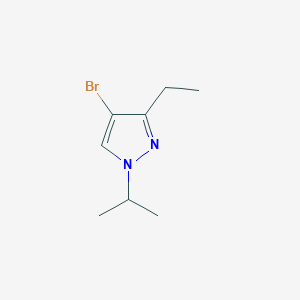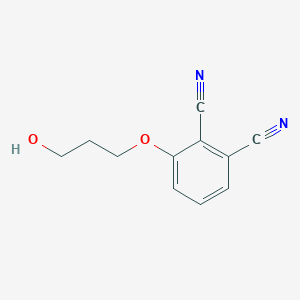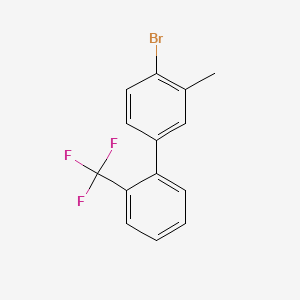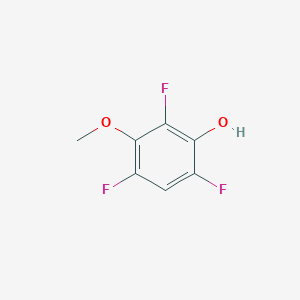
5,6-Difluoro-1H-indol-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoro-1H-indol-3-amine hydrochloride: is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the indole ring, and an amine group at the 3rd position, combined with hydrochloride to form a salt. This structure imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1H-indol-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole precursor.
Fluorination: Introduction of fluorine atoms at the 5th and 6th positions of the indole ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: Introduction of the amine group at the 3rd position. This step may involve the use of amine sources like ammonia or primary amines in the presence of catalysts.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) in the presence of catalysts.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Medicine:
Drug Development: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry:
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,6-Difluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The amine group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-1H-indol-3-amine hydrochloride
- 6-Fluoro-1H-indol-3-amine hydrochloride
- 1H-Indol-3-amine hydrochloride
Comparison:
- Fluorination Pattern: The presence and position of fluorine atoms significantly influence the compound’s chemical and biological properties. 5,6-Difluoro-1H-indol-3-amine hydrochloride has two fluorine atoms, which can enhance its reactivity and binding affinity compared to mono-fluorinated or non-fluorinated analogs.
- Biological Activity: The dual fluorination may impart unique biological activities, making it more potent or selective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C8H7ClF2N2 |
|---|---|
Poids moléculaire |
204.60 g/mol |
Nom IUPAC |
5,6-difluoro-1H-indol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H6F2N2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H |
Clé InChI |
QCIIQJABHFXUNG-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1F)F)NC=C2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





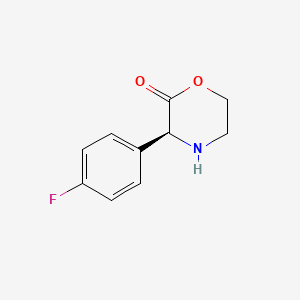
![N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14031414.png)
![Methyl (S)-2-((3R,8R)-3-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-G]isoquinoline-8-carboxamido)-3-(4-(2,3-dimethylpyridin-4-YL)phenyl)propanoate](/img/structure/B14031415.png)
